molecular formula C20H25NO B3853604 2-[3-(4-methoxyphenyl)-1-methylpropyl]-1,2,3,4-tetrahydroisoquinoline

2-[3-(4-methoxyphenyl)-1-methylpropyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B3853604
M. Wt: 295.4 g/mol
InChI Key: VDYGGVFOPQAMIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of tetrahydroisoquinoline, which is a type of organic compound. Tetrahydroisoquinolines are found in a number of bioactive molecules and are part of many pharmaceuticals . The presence of a methoxyphenyl group suggests that this compound may have unique properties, as methoxyphenyl groups are often found in bioactive compounds .


Molecular Structure Analysis

The molecular structure of this compound would be based on the tetrahydroisoquinoline core, with the methoxyphenyl and methylpropyl groups attached at the 2-position. The exact structure would depend on the specific locations of these groups on the core .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s used. Tetrahydroisoquinolines can undergo a variety of reactions, including reductions, oxidations, and various types of substitutions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence and location of the methoxyphenyl and methylpropyl groups .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For example, many tetrahydroisoquinoline derivatives are known to interact with various types of receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and how it’s used. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could involve studying this compound in more detail, including its synthesis, structure, reactivity, mechanism of action, and physical and chemical properties. This could lead to a better understanding of its potential uses and risks .

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)butan-2-yl]-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO/c1-16(7-8-17-9-11-20(22-2)12-10-17)21-14-13-18-5-3-4-6-19(18)15-21/h3-6,9-12,16H,7-8,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYGGVFOPQAMIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)OC)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198256
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(4-methoxyphenyl)-1-methylpropyl]-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
2-[3-(4-methoxyphenyl)-1-methylpropyl]-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
2-[3-(4-methoxyphenyl)-1-methylpropyl]-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
2-[3-(4-methoxyphenyl)-1-methylpropyl]-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
Reactant of Route 5
2-[3-(4-methoxyphenyl)-1-methylpropyl]-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
2-[3-(4-methoxyphenyl)-1-methylpropyl]-1,2,3,4-tetrahydroisoquinoline

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